Benzene;benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;benzene-1,4-diol, also known as hydroquinone, is an aromatic organic compound that belongs to the class of phenols. It is characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is a white granular solid and is widely used in various industrial and scientific applications .
Synthetic Routes and Reaction Conditions:
Dialkylation of Benzene: The most widely used synthetic route involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene.
Reduction of Benzoquinone: Another method involves the reduction of benzoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods:
- The industrial production of this compound primarily follows the dialkylation route due to its efficiency and cost-effectiveness .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ferric chloride.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various electrophiles in the presence of catalysts.
Major Products:
Oxidation: 1,4-benzoquinone.
Reduction: this compound.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Benzene;benzene-1,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene;benzene-1,4-diol involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is particularly useful in its role as an antioxidant, where it helps to neutralize free radicals. In dermatology, it inhibits the enzyme tyrosinase, which is involved in the production of melanin, leading to its skin-lightening effects .
Comparison with Similar Compounds
1,2-Dihydroxybenzene (Catechol): An isomer with hydroxyl groups in the ortho position.
1,3-Dihydroxybenzene (Resorcinol): An isomer with hydroxyl groups in the meta position.
Comparison:
Properties
CAS No. |
840523-94-6 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
benzene;benzene-1,4-diol |
InChI |
InChI=1S/C6H6O2.C6H6/c7-5-1-2-6(8)4-3-5;1-2-4-6-5-3-1/h1-4,7-8H;1-6H |
InChI Key |
DBIJGSXWEMYQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.